molecular formula C19H20N2O5 B5060287 methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate

methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate

Cat. No. B5060287
M. Wt: 356.4 g/mol
InChI Key: QOGQSYIBEJACEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate, also known as DMAPA, is a chemical compound that has been widely used in scientific research for its various properties. This compound is synthesized using a specific method and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been found to scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which play a role in inflammation. This compound has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate is its ability to inhibit COX-2 activity, making it a useful compound in the study of inflammation. This compound has also been found to have antioxidant and antitumor activities, making it a useful compound in cancer research. However, this compound has some limitations, including its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for research on methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate. One possible direction is to investigate its potential as a therapeutic agent for inflammatory and oxidative stress-related diseases. Another direction is to study its potential as a chemotherapeutic agent for cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its various properties. It is synthesized using a specific method and has been found to have anti-inflammatory, antioxidant, and antitumor activities. This compound has several advantages and limitations for lab experiments and has potential for future research in various fields.

Synthesis Methods

Methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate is synthesized using the esterification reaction of 2,6-dimethylphenol and 2-nitrobenzoyl chloride, followed by the reaction with alanine in the presence of a base. The resulting product is purified using column chromatography. This synthesis method has been found to be efficient and yields high-quality this compound.

Scientific Research Applications

Methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate has been widely used in scientific research for its various properties. It has been found to have anti-inflammatory, antioxidant, and antitumor activities. This compound has also been used in the synthesis of various compounds, including peptides, esters, and amides. It has been found to be a useful reagent in the synthesis of complex molecules.

properties

IUPAC Name

methyl 2-(2,6-dimethyl-N-(2-nitrobenzoyl)anilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-12-8-7-9-13(2)17(12)20(14(3)19(23)26-4)18(22)15-10-5-6-11-16(15)21(24)25/h5-11,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGQSYIBEJACEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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